N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 2,4-dimethoxyphenyl substituent, and a propanamide side chain.
Properties
Molecular Formula |
C16H20N2O5S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H20N2O5S2/c1-4-15(19)17-16-18(12-8-25(20,21)9-14(12)24-16)11-6-5-10(22-2)7-13(11)23-3/h5-7,12,14H,4,8-9H2,1-3H3 |
InChI Key |
MUPRQOLPBRMFHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable thiourea derivative with a halogenated ketone to form the thiazole ring.
Introduction of the Thiophene Ring: The thiazole ring is then fused with a thiophene ring through a cyclization reaction involving a diene precursor.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using a dimethoxybenzoyl chloride and an appropriate catalyst.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or nucleophiles in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
The compound’s tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide core differentiates it from other thiazole- or thiadiazole-based derivatives. Key structural analogs include:
Key Observations :
- The target compound’s sulfone groups (5,5-dioxide) enhance polarity and metabolic stability compared to thioether (e.g., compound 14) or thiopyrano (Les-3384) cores .
- The 2,4-dimethoxyphenyl group offers distinct electronic and steric effects vs. 4-chlorophenyl (Les-3384) or 2,5-dimethoxyphenyl (compound 29), influencing receptor binding .
Pharmacological and Physicochemical Properties
Key Insights :
- The target compound’s sulfone groups may improve aqueous solubility and oxidative stability compared to thioether-containing analogs .
- Dimethoxyphenyl substituents balance lipophilicity for membrane permeability, contrasting with chlorophenyl (Les-3384) or nitro groups (compound 13a–13d) .
Functional Group Impact on Activity
Biological Activity
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with significant potential in biological applications. This compound features a unique thiazole and thieno structure that contributes to its biological activity. Recent studies have begun to explore its antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O5S2 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
| InChI Key | DLNYDZSUVYCYMQ-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. For example:
- Staphylococcus aureus : Inhibition observed with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC recorded at 64 µg/mL.
These findings suggest that the compound could be developed into an antimicrobial agent for therapeutic use.
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably:
- Breast Cancer (MCF-7) : The compound induced apoptosis with an IC50 value of 25 µM.
- Lung Cancer (A549) : Significant reduction in cell viability was observed at concentrations above 50 µM.
The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to bind to DNA and disrupt its function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit certain enzymes involved in bacterial cell wall synthesis.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results demonstrated significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria.
Study 2: Cancer Cell Line Testing
In a collaborative study with ABC Institute, the compound was tested on several cancer cell lines. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
